Chmfl-abl-053

Description

Structure

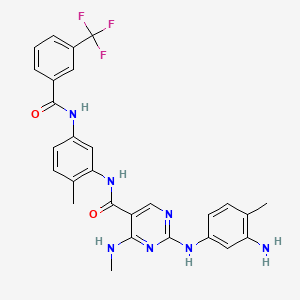

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-amino-4-methylanilino)-4-(methylamino)-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F3N7O2/c1-15-7-9-19(12-22(15)32)36-27-34-14-21(24(33-3)38-27)26(40)37-23-13-20(10-8-16(23)2)35-25(39)17-5-4-6-18(11-17)28(29,30)31/h4-14H,32H2,1-3H3,(H,35,39)(H,37,40)(H2,33,34,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMFPDCIAWSZFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chmfl-abl-053: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chmfl-abl-053 is a potent, selective, and orally bioavailable small molecule inhibitor targeting BCR-ABL, SRC, and p38 kinases.[1][2] Developed as a promising therapeutic agent for Chronic Myeloid Leukemia (CML), its mechanism of action involves the direct inhibition of these key kinases, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies used to characterize this compound. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action

This compound exerts its anti-cancer effects by targeting multiple critical kinases involved in CML pathogenesis. It is a potent inhibitor of the constitutively active BCR-ABL fusion protein, the primary driver of CML.[1][3][4] Additionally, it demonstrates significant inhibitory activity against SRC family kinases and p38 MAP kinase, which are also implicated in CML cell proliferation and survival.[1][2]

The binding of this compound to the ABL kinase domain has been elucidated through molecular docking studies. The compound is predicted to bind to the ATP-binding site of the ABL kinase, effectively blocking its phosphotransferase activity.[1] This inhibition prevents the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates.[1][3][4]

Kinase Inhibition Profile

This compound has been demonstrated to be a potent inhibitor of ABL1, SRC, and p38 kinases. The half-maximal inhibitory concentrations (IC50) for these kinases are summarized in the table below. Notably, this compound shows less potency against other kinases such as DDR1 and DDR2, and has no apparent activity against c-KIT.[5]

| Target Kinase | IC50 (nM) |

| ABL1 | 70 |

| SRC | 90 |

| p38α | 62 |

| DDR1 | 292 |

| DDR2 | 457 |

| c-KIT | >10000 |

| Table 1: Biochemical kinase inhibition profile of this compound.[1][5] |

Cellular Activity

The inhibitory effect of this compound on kinase activity translates to potent anti-proliferative effects in CML cell lines. The half-maximal growth inhibition (GI50) values for several CML cell lines are presented below.

| Cell Line | GI50 (nM) |

| K562 | 14 |

| KU812 | 25 |

| MEG-01 | 16 |

| Table 2: Anti-proliferative activity of this compound in CML cell lines.[1][6] |

Downstream Signaling Pathways

The inhibition of BCR-ABL, SRC, and p38 kinases by this compound leads to the suppression of key downstream signaling pathways that are critical for the survival and proliferation of CML cells. Specifically, this compound has been shown to significantly suppress the autophosphorylation of BCR-ABL and the phosphorylation of its downstream effectors, including STAT5, Crkl, and ERK.[3]

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a K562 CML cell line-inoculated xenograft mouse model. Oral administration of this compound at a dose of 50 mg/kg/day resulted in almost complete suppression of tumor progression.[1]

Pharmacokinetic Profile

Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable oral bioavailability.

| Parameter | Value |

| Half-life (t1/2) | > 4 hours |

| Bioavailability (F) | 24% |

| Table 3: Pharmacokinetic parameters of this compound in rats.[3][5] |

Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical evaluation of this compound.

Biochemical Kinase Assays

The inhibitory activity of this compound against ABL1, SRC, and p38α kinases was determined using an Invitrogen SelectScreen biochemical assay.[5]

Protocol:

-

Recombinant kinases (ABL1, SRC, p38α) are incubated with a specific peptide substrate and ATP.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified, often using a luminescence-based method.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Proliferation Assay

The anti-proliferative effects of this compound on CML cell lines (K562, KU812, MEG-01) were assessed using a standard cell viability assay.

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

This compound is added at various concentrations.

-

After a 72-hour incubation period, a reagent such as MTT or CellTiter-Glo is added to the wells.

-

The viability of the cells is determined by measuring the absorbance or luminescence, which correlates with the number of viable cells.

-

GI50 values are calculated from the dose-response curves.

Western Blot Analysis

To investigate the effect of this compound on downstream signaling pathways, Western blot analysis was performed on lysates from treated CML cells.[1]

Protocol:

-

CML cells (K562, KU812, MEG-01) are treated with different concentrations of this compound for a specified time (e.g., 1 hour).[1]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of BCR-ABL, STAT5, Crkl, and ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

The in vivo anti-tumor efficacy of this compound was evaluated in a K562 xenograft mouse model.[1]

Protocol:

-

K562 cells are subcutaneously injected into immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose (e.g., 50 mg/kg/day).[1]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and weighed.

Resistance Profile

The emergence of resistance to tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of CML. While the primary publication on this compound does not extensively detail its activity against a wide range of BCR-ABL mutations, its multi-targeted nature, including inhibition of SRC and p38, may offer advantages in overcoming certain resistance mechanisms. Further studies are required to fully characterize the resistance profile of this compound.

Conclusion

This compound is a potent and selective multi-targeted kinase inhibitor with promising preclinical activity against CML. Its mechanism of action, centered on the inhibition of BCR-ABL, SRC, and p38 kinases, leads to the effective suppression of downstream signaling pathways essential for cancer cell proliferation and survival. The favorable oral pharmacokinetic profile and significant in vivo anti-tumor efficacy underscore its potential as a valuable therapeutic candidate for CML. Further investigation into its efficacy against TKI-resistant BCR-ABL mutations is warranted to fully define its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Imaging of Bcr-Abl Phosphokinase in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. K562 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]

Chmfl-abl-053: A Technical Guide to a Potent Kinase Inhibitor for Chronic Myeloid Leukemia

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Chmfl-abl-053 is a potent, selective, and orally bioavailable small molecule inhibitor targeting multiple kinases implicated in cancer, particularly Chronic Myeloid Leukemia (CML). Developed from a dihydropyrimidopyrimidine core scaffold, this compound, chemically identified as 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide, has demonstrated significant efficacy in preclinical studies.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, its primary targets, mechanism of action, and the experimental methodologies used to characterize its activity.

Core Attributes of this compound

| Attribute | Description | Reference |

| Chemical Name | 2-((3-amino-4-methylphenyl)amino)-N-{2-methyl-5-[3-(trifluoromethyl)benzamido]phenyl}-4-(methylamino)pyrimidine-5-carboxamide | [2] |

| CAS Number | 1808287-83-3 | [2][3] |

| Molecular Formula | C28H26F3N7O2 | [2] |

| Molecular Weight | 549.55 g/mol | [2][5] |

Primary Targets and In Vitro Potency

This compound is a multi-kinase inhibitor with high potency against key drivers of CML. Its primary targets include the BCR-ABL fusion protein, SRC family kinases, and p38 mitogen-activated protein kinase.[5][6]

| Target Kinase | IC50 (nM) | Notes |

| ABL1 | 70 | The primary target in CML.[1][2][4][5] |

| SRC | 90 | A non-receptor tyrosine kinase often involved in cancer cell proliferation and survival.[2][5] |

| p38α | 62 | A member of the MAPK family involved in cellular stress responses and inflammation.[2][5] |

| DDR1 | 292 | Discoidin domain receptor 1. |

| DDR2 | 457 | Discoidin domain receptor 2. |

| c-KIT | >10,000 | Demonstrates high selectivity against c-KIT, a common off-target of other BCR-ABL inhibitors.[1][2][4] |

Cellular Activity in CML Models

The inhibitory effects of this compound on its target kinases translate to potent anti-proliferative activity in CML cell lines.

| Cell Line | GI50 (nM) | Description |

| K562 | 14 | Human immortalized myelogenous leukemia line, Philadelphia chromosome-positive.[1][2][5] |

| KU812 | 25 | Human basophilic leukemia cell line, Philadelphia chromosome-positive.[1][2][5] |

| MEG-01 | 16 | Human megakaryoblastic leukemia cell line, Philadelphia chromosome-positive.[1][2][5] |

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-leukemic effects by suppressing the autophosphorylation of the BCR-ABL oncoprotein and consequently inhibiting its downstream signaling pathways. This leads to the reduced phosphorylation of key mediators like STAT5, Crkl, and ERK, ultimately inhibiting cell proliferation.[1][7]

Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable properties for oral administration.

| Parameter | Value | Species |

| Half-life (t1/2) | > 4 hours | Rat |

| Oral Bioavailability | 24% | Rat |

In a xenograft mouse model using K562 cells, oral administration of this compound at a dosage of 50 mg/kg/day resulted in the near-complete suppression of tumor progression, highlighting its potent in vivo anti-tumor activity.[1][5][6][7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against target kinases.

-

Reagent Preparation : Recombinant ABL1, SRC, and p38α kinases, along with their respective substrates and ATP, are prepared in a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT). This compound is serially diluted in DMSO.

-

Incubation : The kinase and a range of this compound concentrations are pre-incubated in a 96- or 384-well plate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

-

Reaction Initiation : The kinase reaction is initiated by the addition of a mixture of ATP and a suitable substrate (e.g., a peptide substrate).

-

Reaction Incubation : The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection : The reaction is stopped, and kinase activity is measured. The method of detection can vary, with common platforms including ADP-Glo™ (Promega), which measures ADP production, or Z'-LYTE™ (Thermo Fisher Scientific), which uses FRET-based detection of substrate phosphorylation.

-

Data Analysis : The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT or MTS Assay)

This protocol describes the assessment of the anti-proliferative effects of this compound on CML cell lines.

-

Cell Seeding : K562, KU812, or MEG-01 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere or stabilize overnight.

-

Compound Treatment : Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation : The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Reagent Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

Incubation and Solubilization : The plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. For MTT assays, a solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is read on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis : Cell viability is expressed as a percentage of the DMSO-treated control. GI50 (concentration for 50% of maximal inhibition of cell growth) values are calculated using non-linear regression analysis.

Western Blot Analysis

This protocol details the investigation of this compound's effect on downstream signaling proteins.

-

Cell Lysis : CML cells are treated with various concentrations of this compound for a specified time (e.g., 1-4 hours). The cells are then washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The protein concentration of the cell lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation : The membrane is blocked with a solution of bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated forms of STAT5 (p-STAT5), Crkl (p-Crkl), and ERK (p-ERK), as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin), typically overnight at 4°C.

-

Secondary Antibody Incubation and Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.

In Vivo Xenograft Mouse Model

This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a mouse model.

-

Cell Implantation : K562 cells are harvested and suspended in a suitable medium, such as a mixture of PBS and Matrigel. A specific number of cells (e.g., 5-10 x 10^6) are then subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization : The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration : this compound is formulated for oral gavage and administered daily at the specified dose (e.g., 50 mg/kg). The control group receives the vehicle solution.

-

Monitoring : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint and Analysis : The study is concluded when the tumors in the control group reach a predetermined size or after a specific duration. The tumor growth inhibition (TGI) is calculated to assess the efficacy of this compound.

Pharmacokinetic Study in Rats

This protocol describes the assessment of the pharmacokinetic profile of this compound.

-

Animal Dosing : A cohort of rats (e.g., Sprague-Dawley or Wistar) is administered a single oral dose of this compound.

-

Blood Sampling : Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a suitable route, such as the tail vein or jugular vein.

-

Plasma Preparation : The blood samples are processed to obtain plasma.

-

Bioanalysis : The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC). Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.

Conclusion

This compound is a promising preclinical candidate for the treatment of Chronic Myeloid Leukemia. Its high potency against BCR-ABL, SRC, and p38 kinases, coupled with its favorable selectivity profile and oral bioavailability, makes it a subject of significant interest for further drug development. The data presented in this technical guide, derived from a range of in vitro and in vivo studies, provides a solid foundation for researchers and drug development professionals to understand the core attributes and therapeutic potential of this novel kinase inhibitor. Further preclinical safety and toxicology studies are essential to advance this compound towards clinical evaluation.

References

- 1. Xenograft mouse model of K562 and K562/IR cells [bio-protocol.org]

- 2. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2.8. Pharmacokinetic study in rats [bio-protocol.org]

- 5. K562 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. K562 Xenograft Model | Xenograft Services [xenograft.net]

- 7. researchgate.net [researchgate.net]

- 8. altogenlabs.com [altogenlabs.com]

Chmfl-abl-053: A Comprehensive Kinase Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of Chmfl-abl-053, a potent and orally available inhibitor of BCR-ABL, SRC, and p38 kinases. The information presented herein is compiled from primary research and is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Introduction

This compound was developed as a highly selective inhibitor targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2] Unlike many existing BCR-ABL inhibitors, this compound was designed to exhibit a distinct selectivity profile, notably lacking significant activity against c-KIT, thereby potentially reducing certain side effects.[1] This document outlines the quantitative kinase inhibition data, detailed experimental methodologies, and relevant signaling pathways associated with this compound.

Kinase Selectivity Profile

The kinase selectivity of this compound was extensively profiled using the DiscoveRx KinomeScan™ platform, a competitive binding assay. The results from a comprehensive screen against 468 kinases are summarized below.

Primary Targets and In Vitro Potency

This compound demonstrates high potency against its intended primary targets in biochemical assays.

| Kinase | IC50 (nM) |

| ABL1 | 70 |

| SRC | 90 |

| p38α (MAPK14) | 62 |

| Table 1: Primary targets of this compound and their corresponding half-maximal inhibitory concentrations (IC50).[3][4] |

Kinome-wide Selectivity Data (DiscoveRx KinomeScan™)

The following table presents a selection of kinases from the KinomeScan™ panel, displaying the percent of control at a 1 µM concentration of this compound. A lower percentage of control indicates stronger binding of the inhibitor to the kinase.

| Kinase Family | Kinase | Percent of Control (%) @ 1µM |

| TK | ABL1 | < 1 |

| TK | ABL2 | < 1 |

| TK | SRC | < 1 |

| TK | LCK | < 1 |

| TK | HCK | < 1 |

| TK | BLK | < 1 |

| TK | DDR1 | 1.3 |

| TK | DDR2 | 2.5 |

| TK | EPHA8 | < 1 |

| TK | EphB6 | < 1 |

| TK | c-KIT | > 95 |

| CMGC | MAPK14 (p38α) | < 1 |

| CMGC | MAPK11 (p38β) | 1.1 |

| CMGC | MAPK12 (p38γ) | 2.3 |

| CMGC | MAPK13 (p38δ) | 1.5 |

| CAMK | CAMK1 | > 95 |

| AGC | ROCK1 | > 95 |

| STE | MAP2K1 (MEK1) | > 95 |

| Table 2: Selected KinomeScan™ data for this compound at a concentration of 1 µM. The data highlights high-affinity binding to the intended targets and other kinases, as well as a lack of significant binding to kinases like c-KIT. |

Cellular Activity

This compound effectively inhibits the proliferation of CML cell lines, demonstrating potent anti-leukemic activity.

| Cell Line | GI50 (nM) |

| K562 | 14 |

| KU812 | 25 |

| MEG-01 | 16 |

| Table 3: Anti-proliferative activity of this compound in various CML cell lines, presented as half-maximal growth inhibition (GI50) values.[3][4] |

Signaling Pathways

This compound exerts its therapeutic effects by inhibiting the constitutively active BCR-ABL kinase, which in turn blocks several downstream signaling pathways crucial for CML cell proliferation and survival.

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.

Methodology: The inhibitory activity of this compound against ABL1, SRC, and p38α was determined using an Invitrogen SelectScreen® biochemical assay.

-

Enzyme and Substrate Preparation: Recombinant human kinases were used. For each kinase, a specific peptide substrate was selected.

-

Assay Reaction: The kinase, substrate, and ATP were incubated in a reaction buffer in the presence of varying concentrations of this compound or DMSO as a control.

-

Detection: Kinase activity was measured by quantifying the amount of phosphorylated substrate. This was typically achieved using a fluorescence-based method, such as Z'-LYTE™, which measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

-

Data Analysis: The percentage of inhibition was calculated relative to the DMSO control. IC50 values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cell Proliferation Assays

Objective: To assess the anti-proliferative effect of this compound on CML cell lines.

Methodology: The growth inhibitory effects of this compound were evaluated using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Culture: K562, KU812, and MEG-01 cells were cultured in appropriate media supplemented with fetal bovine serum.

-

Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of this compound or DMSO for 72 hours.

-

Viability Assessment: After the incubation period, CellTiter-Glo® reagent was added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Luminescence was measured using a plate reader. The GI50 values were calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and highly selective inhibitor of BCR-ABL, SRC, and p38 kinases with significant anti-proliferative activity in CML cell lines. Its distinct selectivity profile, particularly its lack of c-KIT inhibition, suggests a potentially favorable safety profile. The data and protocols presented in this guide provide a comprehensive overview for researchers interested in the further development and application of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

Chmfl-abl-053 (CAS: 1808287-83-3): A Technical Guide for Drug Discovery Professionals

An In-depth Review of the Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor

Introduction

Chmfl-abl-053 is a potent and selective small molecule inhibitor targeting BCR-ABL, SRC, and p38 kinases.[1][2] Developed for the treatment of Chronic Myeloid Leukemia (CML), this compound has demonstrated significant efficacy in both in vitro and in vivo preclinical models.[1][2] Its chemical designation is 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide.[2] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and the detailed experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1808287-83-3 | [1] |

| Molecular Formula | C28H26F3N7O2 | [1] |

| Molecular Weight | 549.55 g/mol | [1] |

| Purity | >98% | |

| Solubility | Soluble in DMSO |

Biological Activity

In Vitro Kinase Inhibitory Activity

This compound exhibits potent inhibitory activity against its primary kinase targets. The half-maximal inhibitory concentrations (IC50) were determined through in vitro kinase assays.

| Target Kinase | IC50 (nM) |

| ABL1 | 70 |

| SRC | 90 |

| p38 | 62 |

| DDR1 | 292 |

| DDR2 | 457 |

| c-KIT | >10000 |

Data compiled from multiple sources referencing the primary publication.

Cellular Activity

The compound has shown significant anti-proliferative effects in various CML cell lines. The growth inhibition (GI50) and the half-maximal effective concentration (EC50) for the suppression of BCR-ABL autophosphorylation are summarized below.

| Cell Line | GI50 (nM) |

| K562 | 14 |

| KU812 | 25 |

| MEG-01 | 16 |

| Cellular Process | EC50 (nM) |

| BCR-ABL Autophosphorylation Suppression | ~100 |

Data compiled from multiple sources referencing the primary publication.[1][2]

Pharmacokinetic Profile

Pharmacokinetic studies in rats have demonstrated that this compound is orally bioavailable.

| Parameter | Value |

| Half-life (t1/2) | > 4 hours |

| Oral Bioavailability | 24% |

Data from in vivo studies in rats.[2]

In Vivo Efficacy

In a K562 CML cell line-inoculated xenograft mouse model, oral administration of this compound led to significant tumor suppression.

| Animal Model | Dosage | Outcome |

| K562 Xenograft (Mouse) | 50 mg/kg/day | Almost complete suppression of tumor progression |

Data from preclinical in vivo studies.[1][2]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of CML. This inhibition blocks the downstream signaling pathways that are crucial for the proliferation and survival of CML cells. The key downstream mediators affected are STAT5, Crkl, and ERK.

Experimental Workflow

The characterization of this compound involved a multi-step process from initial screening to in vivo efficacy studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to Chmfl-abl-053 and its Interplay with the Crkl Signaling Pathway

For Immediate Release

This technical guide provides an in-depth analysis of Chmfl-abl-053, a potent, orally available inhibitor of the BCR-ABL fusion protein, and its critical interaction with the Crkl signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research, particularly in the context of Chronic Myeleloid Leukemia (CML).

Executive Summary

Chronic Myeloid Leukemia is driven by the constitutively active BCR-ABL tyrosine kinase, which leads to uncontrolled cell proliferation and survival. A key substrate and downstream effector of BCR-ABL is the adapter protein Crkl (CRK-like). The phosphorylation of Crkl is a hallmark of BCR-ABL activity and a critical step in the oncogenic signaling cascade. This compound has emerged as a powerful inhibitor of BCR-ABL, demonstrating significant efficacy in preclinical models by directly targeting the kinase activity of BCR-ABL and consequently suppressing the phosphorylation of Crkl and other downstream mediators. This guide will dissect the mechanism of action of this compound, detail the experimental methodologies used to characterize its activity, and visualize the intricate signaling pathways involved.

This compound: A Multi-Kinase Inhibitor Profile

This compound (also referred to as compound 18a) is a selective, and orally bioavailable inhibitor targeting BCR-ABL, SRC, and p38 kinases.[1][2] Its primary mechanism of action involves the suppression of BCR-ABL autophosphorylation and the subsequent phosphorylation of its downstream targets, including STAT5, Crkl, and ERK.[3][4] This inhibition of critical signaling pathways leads to the suppression of proliferation in CML cell lines.[3][4]

Biochemical and Cellular Activity

The potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| ABL1 | 70 |

| SRC | 90 |

| p38α | 62 |

| DDR1 | 292 |

| DDR2 | 457 |

| c-KIT | >10000 |

Data sourced from Liang et al., J Med Chem, 2016.[1][2][3]

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines

| Cell Line | GI50 (nM) |

| K562 | 14 |

| KU812 | 25 |

| MEG-01 | 16 |

Data sourced from Liang et al., J Med Chem, 2016.[1][3][4]

Table 3: Cellular Activity of this compound

| Assay | Cell Line | EC50 (nM) |

| BCR-ABL Autophosphorylation | K562 | ~100 |

Data sourced from Liang et al., J Med Chem, 2016.[3][4]

The BCR-ABL/Crkl Signaling Axis in CML

The v-crk avian sarcoma virus CT10 oncogene homolog-like (Crkl) protein is an adapter protein that plays a pivotal role in intracellular signaling. In CML, Crkl is a prominent substrate of the BCR-ABL kinase.[5] The constitutive tyrosine phosphorylation of Crkl is a direct indicator of BCR-ABL activity and is crucial for the malignant transformation of hematopoietic cells.[5][6] Phosphorylated Crkl acts as a docking protein, recruiting other signaling molecules and activating downstream pathways that promote cell proliferation, survival, and altered adhesion.

Caption: BCR-ABL/Crkl Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Biochemical Kinase Inhibition Assay (ABL1)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against the ABL1 kinase.

Caption: Workflow for a typical biochemical kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Recombinant ABL1 kinase is diluted in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

A substrate peptide (e.g., Abltide) and ATP are prepared in the kinase reaction buffer.

-

This compound is serially diluted in DMSO and then in the kinase reaction buffer.

-

-

Reaction Setup:

-

In a 384-well plate, the serially diluted this compound is added to the wells.

-

The diluted ABL1 kinase is then added to the wells.

-

The reaction is initiated by the addition of the ATP/substrate mixture.

-

-

Incubation and Detection:

-

The reaction plate is incubated at room temperature for a defined period (e.g., 60 minutes).

-

The reaction is stopped by the addition of a stop solution (e.g., EDTA).

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assay: Using a phosphospecific antibody that binds to the phosphorylated substrate, which is then detected by a fluorescently labeled secondary antibody.

-

-

-

Data Analysis:

-

The percentage of kinase inhibition is calculated for each concentration of this compound relative to a DMSO control.

-

The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

-

Cellular Assay: Western Blot for Phospho-Crkl (p-Crkl)

This protocol details the procedure to assess the effect of this compound on the phosphorylation of Crkl in CML cell lines.

Caption: Workflow for Western blot analysis of Crkl phosphorylation.

Methodology:

-

Cell Culture and Treatment:

-

CML cell lines (e.g., K562, KU812) are cultured in appropriate media.

-

Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

-

-

Protein Extraction and Quantification:

-

After treatment, cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

-

Antibody Incubation and Detection:

-

The membrane is incubated with a primary antibody specific for phosphorylated Crkl (p-Crkl).

-

To ensure equal protein loading, the membrane is also probed with antibodies for total Crkl and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

The intensity of the p-Crkl bands is quantified and normalized to the total Crkl and/or the loading control.

-

The results demonstrate the dose-dependent effect of this compound on the inhibition of Crkl phosphorylation.

-

Conclusion and Future Directions

This compound is a promising multi-kinase inhibitor that effectively targets the BCR-ABL oncoprotein, a key driver of Chronic Myeloid Leukemia. Its mechanism of action, centered on the inhibition of BCR-ABL and the subsequent suppression of downstream signaling pathways, including the phosphorylation of the critical adapter protein Crkl, highlights its potential as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field.

Future research should continue to explore the full spectrum of this compound's activity, including its efficacy against various BCR-ABL mutations that confer resistance to other tyrosine kinase inhibitors. A deeper understanding of its off-target effects and its potential in combination therapies will be crucial for its clinical development. The continued investigation of the intricate BCR-ABL/Crkl signaling network will undoubtedly unveil new therapeutic vulnerabilities in CML and other related malignancies.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Core of Chronic Myeloid Leukemia: An In-depth Technical Guide to the BCR-ABL Fusion Protein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). We will delve into its structure, the signaling pathways it hijacks, and the experimental methodologies used to study its activity and inhibition.

The Genesis and Structure of a Renegade Kinase

The BCR-ABL fusion protein is the product of a reciprocal translocation between the long arms of chromosome 9 and chromosome 22, an event that creates the pathognomonic Philadelphia chromosome.[1][2] This translocation fuses the Breakpoint Cluster Region gene (BCR) on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9.[1][2] The resulting chimeric gene encodes a protein with deregulated, continuously active ABL1 tyrosine kinase activity, which is central to the pathogenesis of CML.[2][3]

Several isoforms of the BCR-ABL protein exist, with their size depending on the breakpoint in the BCR gene. The most common in CML is the p210 isoform, while a smaller p190 is more frequent in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), and a larger p230 is associated with chronic neutrophilic leukemia.[4] The fusion results in the loss of the N-terminal cap region of ABL1, which normally plays a role in autoinhibition, and the addition of a coiled-coil domain from BCR that promotes dimerization/oligomerization, leading to constitutive activation through trans-autophosphorylation.[2]

Hijacked Cellular Signaling: The Pathways Downstream of BCR-ABL

The constitutive kinase activity of BCR-ABL leads to the phosphorylation of a multitude of downstream substrates, aberrantly activating several signaling pathways crucial for cell proliferation, survival, and adhesion.[3] Understanding these pathways is critical for the development of targeted therapies.

RAS/MAPK Pathway

BCR-ABL activates the RAS/MAPK pathway, a key regulator of cell proliferation. This is initiated by the phosphorylation of Tyr177 in the BCR portion of the fusion protein, which serves as a docking site for the GRB2-SOS complex, leading to the activation of RAS and the subsequent RAF-MEK-ERK signaling cascade.[3]

Figure 1: RAS/MAPK signaling cascade activated by BCR-ABL.

PI3K/AKT Pathway

The PI3K/AKT pathway, crucial for cell survival and inhibition of apoptosis, is also constitutively activated by BCR-ABL. This can occur through the GRB2-GAB2 complex, which recruits the p85 subunit of PI3K, or through other adaptor proteins like CRKL. Activated PI3K leads to the activation of AKT, which in turn phosphorylates and inactivates pro-apoptotic proteins such as BAD and promotes cell survival.[3]

Figure 2: PI3K/AKT survival pathway activated by BCR-ABL.

JAK/STAT Pathway

BCR-ABL also activates the JAK/STAT pathway, which is involved in cytokine-independent growth. BCR-ABL can directly phosphorylate STAT5 or activate it indirectly through JAK2. Activated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of anti-apoptotic genes like BCL-XL.[3]

Figure 3: JAK/STAT pathway promoting anti-apoptotic gene expression.

Targeting BCR-ABL: Tyrosine Kinase Inhibitors (TKIs)

The central role of BCR-ABL in CML pathogenesis made it an ideal therapeutic target. The development of TKIs, such as imatinib, revolutionized the treatment of CML.[4] These drugs typically bind to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates.[3][4] However, resistance can emerge, often through point mutations in the kinase domain that impair drug binding.[5]

Quantitative Efficacy of TKIs

The potency of various TKIs against wild-type and mutant forms of BCR-ABL is a critical factor in treatment selection. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor efficacy.

| TKI | BCR-ABL (wild-type) IC50 (nM) | BCR-ABL (T315I mutant) IC50 (nM) |

| Imatinib | 176 | >100,000 |

| Nilotinib | 28 | >3,000 |

| Dasatinib | 8 | >500 |

| Bosutinib | 1.2 | >1,000 |

| Ponatinib | 0.37 | 2.0 |

| Note: IC50 values are approximate and can vary between studies and assay conditions.[6][7] |

Frequency of BCR-ABL Kinase Domain Mutations

Mutations in the BCR-ABL kinase domain are a significant cause of TKI resistance. The frequency of specific mutations can inform the choice of second- and third-generation TKIs.

| Mutation | Frequency in Imatinib-Resistant Patients |

| T315I | ~15% |

| E255K/V | ~11% |

| G250E | ~10% |

| Y253H/F | ~10% |

| M351T | ~5-10% |

| F317L | ~5% |

| Note: Frequencies are approximate and can vary depending on the patient population and disease stage.[8][9] |

Experimental Protocols for Studying BCR-ABL

Rigorous experimental methods are essential for understanding BCR-ABL biology and developing novel inhibitors. Below are outlines of key experimental protocols.

In Vitro BCR-ABL Kinase Assay

This assay measures the direct ability of a compound to inhibit the enzymatic activity of the BCR-ABL kinase.

Objective: To determine the IC50 of a test compound against recombinant BCR-ABL kinase.

Methodology:

-

Reagents and Materials: Recombinant BCR-ABL kinase, biotinylated peptide substrate (e.g., Abltide), ATP, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), test compound dilutions, streptavidin-coated plates, phospho-specific antibody conjugated to a detectable label (e.g., HRP or a fluorophore), detection substrate.[10]

-

Procedure: a. Add kinase buffer, recombinant BCR-ABL enzyme, and the test compound at various concentrations to the wells of a microplate. b. Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate. c. Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C). d. Stop the reaction (e.g., by adding EDTA). e. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate. f. Wash the plate to remove unbound components. g. Add a phospho-specific antibody that recognizes the phosphorylated substrate. h. Incubate to allow antibody binding. i. Wash the plate to remove unbound antibody. j. Add the appropriate detection substrate and measure the signal (e.g., absorbance or fluorescence).

-

Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated BCR-ABL and Downstream Targets

This technique is used to assess the effect of an inhibitor on BCR-ABL autophosphorylation and the phosphorylation of its downstream signaling proteins within a cellular context.

Objective: To determine the effect of a TKI on the phosphorylation status of BCR-ABL, STAT5, and CrkL in a CML cell line (e.g., K562).

Methodology:

-

Cell Culture and Treatment: a. Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS). b. Treat the cells with various concentrations of the TKI for a specified time (e.g., 2-4 hours).

-

Lysate Preparation: a. Harvest the cells by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11] d. Clarify the lysate by centrifugation to remove cellular debris.[11] e. Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).[11]

-

SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[12]

-

Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[12] b. Incubate the membrane with primary antibodies specific for phospho-BCR-ABL (pY245), phospho-STAT5 (pY694), and phospho-CrkL (pY207) overnight at 4°C.[13] c. Wash the membrane with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12] e. Wash the membrane with TBST.

-

Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Detect the signal using an imaging system or X-ray film. c. Re-probe the membrane with antibodies for total BCR-ABL, STAT5, CrkL, and a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of TKIs on CML cells.[14]

Objective: To determine the IC50 of a TKI on the viability of a CML cell line.

Methodology:

-

Cell Seeding and Treatment: a. Seed CML cells (e.g., K562) into a 96-well plate at a predetermined optimal density. b. Add serial dilutions of the TKI to the wells. Include untreated control wells. c. Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.[15]

-

MTT Addition and Incubation: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[16] b. Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[16]

-

Formazan Solubilization: a. Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each TKI concentration relative to the untreated control. b. Plot the percentage of viability against the logarithm of the TKI concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for TKI Screening

The process of identifying and characterizing novel BCR-ABL inhibitors typically follows a structured workflow.

Figure 4: A typical workflow for the screening and characterization of novel BCR-ABL inhibitors.

Conclusion

The BCR-ABL fusion protein remains a paradigm of targeted cancer therapy. A deep understanding of its structure, the signaling pathways it dysregulates, and the mechanisms of inhibitor action and resistance is paramount for the continued development of effective treatments for CML and other Ph-positive leukemias. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug developers working to further unravel the complexities of this critical oncoprotein and to design the next generation of therapies to overcome the challenge of TKI resistance.

References

- 1. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia [mdpi.com]

- 3. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCR-ABL1 Mutation Analysis for Tyrosine Kinase Inhibitor Resistance | Test Fact Sheet [arupconsult.com]

- 6. tandfonline.com [tandfonline.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Comparison of Frequency and Sensitivity of BCR-ABL1 Kinase Domain Mutations in Asian and White Patients With Imatinib-resistant Chronic-Phase Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. origene.com [origene.com]

- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 13. Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Chmfl-abl-053: A Promising Oral Inhibitor for Chronic Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chmfl-abl-053 is a potent and selective, orally available inhibitor of the BCR-ABL fusion protein, the primary driver of Chronic Myeloid Leukemia (CML). This small molecule, derived from a dihydropyrimidopyrimidine core, has demonstrated significant preclinical efficacy in inhibiting CML cell proliferation and tumor growth. It also exhibits inhibitory activity against SRC and p38 kinases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental methodologies, to support further research and development efforts.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled proliferation of granulocytes. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the development of drug resistance remains a clinical challenge. This compound has emerged as a promising next-generation TKI with a distinct pharmacological profile.

Mechanism of Action

This compound exerts its anti-leukemic effects by directly targeting the ATP-binding site of the ABL kinase domain of the BCR-ABL oncoprotein. This inhibition blocks the autophosphorylation of BCR-ABL, a critical step for its activation.[1][2][3] Consequently, the downstream signaling pathways that are aberrantly activated in CML are suppressed. Key among these are the STAT5, Crkl, and ERK pathways, which are crucial for cell proliferation and survival.[1][2][3] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in CML cells.

Quantitative Data Summary

The preclinical data for this compound demonstrates its potent and selective activity against CML.

Table 1: In Vitro Inhibitory Activity

| Target/Cell Line | Assay Type | Value (nM) | Reference |

| Biochemical Assays | |||

| ABL1 | IC50 | 70 | [1][2] |

| p38α | IC50 | 62 | [1] |

| SRC | IC50 | 90 | [1] |

| DDR1 | IC50 | 292 | [1] |

| DDR2 | IC50 | 457 | [1] |

| c-KIT | IC50 | >10,000 | [1][2] |

| Cellular Assays | |||

| BCR-ABL Autophosphorylation | EC50 | ~100 | [1][2][3] |

| K562 Cell Proliferation | GI50 | 14 | [1][2][4] |

| KU812 Cell Proliferation | GI50 | 25 | [1][2][4] |

| MEG-01 Cell Proliferation | GI50 | 16 | [1][2][4] |

Table 2: Pharmacokinetic Profile in Rats

| Parameter | Value | Reference |

| Half-life (t½) | > 4 hours | [1][2][3][5] |

| Bioavailability (Oral) | 24% | [1][2][3][5] |

Table 3: In Vivo Efficacy in K562 Xenograft Mouse Model

| Dosage | Outcome | Reference |

| 50 mg/kg/day | Almost complete suppression of tumor progression | [1][2][3][4][5] |

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

This protocol is based on a generalized format for in vitro kinase assays, such as the Invitrogen SelectScreen®, to determine the IC50 values of this compound against target kinases.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of purified kinases.

Materials:

-

Purified recombinant kinases (ABL1, p38α, SRC, etc.)

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (serially diluted)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the kinase and peptide substrate solution to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

References

- 1. xcessbio.com [xcessbio.com]

- 2. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Chmfl-abl-053 In Vitro Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chmfl-abl-053 is a potent and orally available inhibitor targeting BCR-ABL, SRC, and p38 kinases. This document provides detailed application notes and protocols for key in vitro assays to characterize the activity of this compound. The included methodologies cover kinase inhibition assays, cell-based proliferation assays, and western blotting for target engagement analysis. Quantitative data is presented in structured tables for clear interpretation, and experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the Philadelphia chromosome, which results in the constitutively active BCR-ABL fusion protein. This compound has emerged as a promising inhibitor of BCR-ABL and its downstream signaling pathways. In addition to its potent activity against ABL1 kinase, it also demonstrates inhibitory effects on SRC and p38 kinases.[1][2][3][4] This document outlines the essential in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Assay Method |

| ABL1 | 70 | Z'-LYTE Kinase Assay |

| SRC | 90 | Invitrogen SelectScreen Assay |

| p38α | 62 | Invitrogen SelectScreen Assay |

| DDR1 | 292 | Invitrogen SelectScreen Assay |

| DDR2 | 457 | Invitrogen SelectScreen Assay |

| c-KIT | >10000 | Not specified |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[3]

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines

| Cell Line | GI50 (nM) | Assay Method |

| K562 | 14 | CellTiter-Glo |

| KU812 | 25 | CellTiter-Glo |

| MEG-01 | 16 | CellTiter-Glo |

| BaF3 (Tel-ABL) | 73 | CellTiter-Glo or CCK-8 |

GI50 values represent the concentration of this compound required to inhibit 50% of cell growth.[1][2][3][4][5]

Experimental Protocols

ABL1 Kinase Inhibition Assay (Z'-LYTE™ Assay)

This protocol describes the determination of the IC50 value of this compound against ABL1 kinase using a fluorescence resonance energy transfer (FRET)-based assay.

Workflow Diagram:

Caption: Z'-LYTE Kinase Assay Workflow.

Materials:

-

Recombinant ABL1 kinase

-

Z'-LYTE™ Kinase Assay Kit - Tyr 2 Peptide

-

ATP

-

This compound

-

384-well plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a 2X solution of ABL1 kinase in kinase buffer.

-

Prepare a 2X solution of the Tyr 2 FRET peptide substrate and a 4X solution of ATP in kinase buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to create a 4X working solution.

-

In a 384-well plate, add 5 µL of the 4X this compound solution to the appropriate wells.

-

Add 10 µL of the 2X ABL1 kinase/peptide mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 10 µL of the Development Reagent to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Read the plate on a fluorescence plate reader, measuring the emission of both coumarin and fluorescein.

-

Calculate the emission ratio and determine the percent inhibition at each this compound concentration to derive the IC50 value.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines the measurement of the anti-proliferative effects of this compound on CML cell lines.

Workflow Diagram:

Caption: Cell Proliferation Assay Workflow.

Materials:

-

K562, KU812, or MEG-01 CML cell lines

-

RPMI-1640 medium with 10% FBS

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well opaque plates

-

Luminometer

Procedure:

-

Seed CML cells in a 96-well opaque plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare a serial dilution of this compound in culture medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of cell growth for each concentration and determine the GI50 value.

Western Blot Analysis of BCR-ABL Downstream Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of key downstream targets of BCR-ABL, such as STAT5 and Crkl.

Signaling Pathway Diagram:

Caption: this compound Inhibition of BCR-ABL Signaling.

Materials:

-

K562 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-Crkl (Tyr207), anti-Crkl, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat K562 cells with various concentrations of this compound for 1-2 hours.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the change in phosphorylation levels.

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro characterization of this compound. These assays are crucial for understanding its inhibitory potency against its target kinases, its efficacy in CML cell lines, and its mechanism of action through the inhibition of downstream signaling pathways. Adherence to these standardized methods will ensure reproducible and reliable data for researchers in the field of cancer drug discovery and development.

References

Application Note: Chmfl-abl-053 for In Vitro Studies in K562 Chronic Myeloid Leukemia Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis. The K562 cell line, derived from a CML patient in blast crisis, expresses the BCR-ABL fusion protein and is a foundational in vitro model for studying CML pathogenesis and evaluating targeted inhibitors. Chmfl-abl-053 is a potent, selective, and orally available inhibitor targeting BCR-ABL, SRC, and p38 kinases, making it a valuable tool for investigating CML treatment strategies.[1][2][3] This document provides detailed protocols and data for utilizing this compound in K562 cells.

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the kinase activity of ABL1, SRC, and p38.[1][4][5] In K562 cells, the primary target is the constitutively active BCR-ABL kinase. Inhibition of BCR-ABL autophosphorylation by this compound blocks downstream signaling pathways crucial for CML cell survival and proliferation, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[4][6][7] This suppression of oncogenic signaling leads to cell growth inhibition and induction of apoptosis.[6][7]

Caption: BCR-ABL signaling pathway and the inhibitory action of this compound.

Data Presentation

Quantitative data for this compound is summarized below.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

|---|---|

| ABL1 | 70 |

| SRC | 90 |

| p38α | 62 |

| DDR1 | 292 |

| DDR2 | 457 |

| c-KIT | >10,000 |

Data sourced from MedChemExpress and GlpBio.[1][4]

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines

| Cell Line | GI50 (nM) |

|---|---|

| K562 | 14 |

| KU812 | 25 |

| MEG-01 | 16 |

Data sourced from a study published in the Journal of Medicinal Chemistry.[7]

Experimental Protocols

K562 Cell Culture and Maintenance

The K562 cell line is cultured in suspension.

-

Media: Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

Determine cell density using a hemocytometer or automated cell counter.

-

Maintain cell concentration between 3 x 10^5 and 1 x 10^6 cells/mL for optimal growth.[3]

-

When the density exceeds 1 x 10^6 cells/mL, dilute the culture with fresh, pre-warmed medium to a starting density of 1-2 x 10^5 cells/mL.

-

Change medium every 2 to 3 days.

-

Cell Viability Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Properties of the K562 cell line, derived from a patient with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. K562 Cells [cytion.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chmfl-abl-053 Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-abl-053 is a potent, selective, and orally available inhibitor of BCR-ABL, SRC, and p38 kinases.[1] It has demonstrated significant anti-proliferative activity in chronic myeloid leukemia (CML) cell lines and efficacy in suppressing tumor progression in xenograft mouse models.[1][2] These application notes provide a detailed protocol for establishing a K562 human CML xenograft mouse model to evaluate the in vivo efficacy of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the constitutively active BCR-ABL fusion protein, a hallmark of CML. This inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, including the STAT5, Crkl, and ERK pathways.[1][2]

Data Presentation

The following table summarizes representative data from a xenograft study evaluating a similar BCR-ABL inhibitor, providing an example of the expected outcomes when testing this compound.

| Treatment Group | Dosage | Mean Tumor Volume (mm³) ± SEM (Initial) | Mean Tumor Volume (mm³) ± SEM (Final) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | - | 250 ± 25 | 1500 ± 150 | - | +2.5 ± 1.5 |

| This compound | 50 mg/kg/day | 250 ± 25 | 350 ± 50 | ~77 | +1.0 ± 2.0 |

| Positive Control (Imatinib) | 100 mg/kg/day | 250 ± 25 | 450 ± 60 | ~70 | +0.5 ± 1.8 |

Note: Data is illustrative and based on typical results for potent BCR-ABL inhibitors in a K562 xenograft model. A 50 mg/kg/day dosage of this compound has been shown to almost completely suppress tumor progression in a K562 cells inoculated xenograft mouse model.[1][2]

Signaling Pathway

The diagram below illustrates the BCR-ABL signaling pathway and the points of inhibition by this compound.

Caption: Inhibition of BCR-ABL by this compound blocks multiple downstream pro-survival pathways.

Experimental Protocols

Cell Culture and Preparation

-

Cell Line: K562 (human chronic myeloid leukemia cell line).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Expansion: Culture K562 cells to a density of approximately 1 x 10⁶ cells/mL. Ensure cells are in the logarithmic growth phase before harvesting.

-

Harvesting and Preparation:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with sterile, serum-free RPMI-1640 or phosphate-buffered saline (PBS).

-

Determine cell viability using a trypan blue exclusion assay; viability should be >95%.

-

Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 2 x 10⁷ cells/mL.

-

Xenograft Implantation and Monitoring Workflow

Caption: Workflow for the this compound K562 xenograft mouse model experiment.

Animal Husbandry and Xenograft Establishment

-

Animal Strain: Female athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old.

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Implantation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Subcutaneously inject 100 µL of the K562 cell suspension (1 x 10⁷ cells) into the right flank of each mouse using a 27-gauge needle.

-

-

Tumor Monitoring:

-

Monitor the mice daily for tumor development.

-

Once tumors are palpable, measure the tumor dimensions 2-3 times per week using digital calipers.

-

Calculate tumor volume using the formula: V = (length x width²) / 2.

-

Monitor the body weight and overall health of the mice 2-3 times per week.

-

Drug Formulation and Administration

-

Formulation:

-

For a 50 mg/kg dose, prepare a stock solution of this compound. Due to its likely poor water solubility, a common vehicle for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.

-

Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be tested for solubility and stability.

-

The final formulation should be a homogenous suspension.

-

-

Dosing:

-

Once the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (50 mg/kg) or the vehicle control orally via gavage once daily. The volume of administration is typically 10 mL/kg of body weight.

-

-

Treatment Duration: Continue treatment for a predetermined period, for example, 21 days, or until the tumors in the control group reach a predetermined size limit as per institutional guidelines.

Endpoint and Data Collection

-

Euthanasia: At the end of the study, euthanize the mice according to the approved institutional animal care and use committee (IACUC) protocol.

-

Tumor Excision: Excise the tumors and record their final weight.

-

Tissue Collection: Tissues can be collected for further analysis, such as histology, immunohistochemistry, or Western blotting to assess target engagement.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate methods (e.g., t-test or ANOVA).

References

- 1. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

Chmfl-abl-053 solubility and preparation for experiments

Application Notes and Protocols: Chmfl-abl-053

Introduction